acridin-9-yl-(2-ethylphenyl)azanium;chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acridin-9-yl-(2-ethylphenyl)azanium;chloride typically involves the reaction of acridine derivatives with 2-ethylphenylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Acridin-9-yl-(2-ethylphenyl)azanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different acridine derivatives, while substitution reactions can produce a variety of substituted acridine compounds .
Scientific Research Applications
Acridin-9-yl-(2-ethylphenyl)azanium;chloride has several scientific research applications, including:
Chemistry:
- Used as a precursor in the synthesis of other acridine derivatives.
- Employed in various organic synthesis reactions.
Biology:
Medicine:
Industry:
Mechanism of Action
The mechanism of action of acridin-9-yl-(2-ethylphenyl)azanium;chloride involves its interaction with DNA. The compound can intercalate into the DNA double helix, disrupting the normal structure and function of the DNA. This intercalation can inhibit DNA replication and transcription, leading to cell death. The molecular targets and pathways involved include DNA and related enzymes, which are crucial for cellular processes.
Comparison with Similar Compounds
Acridine: A parent compound with similar DNA intercalating properties.
9-Phenyl acridine: Known for its anticancer activity.
Acridine orange: Used as a fluorescent dye in biological research.
Uniqueness: Acridin-9-yl-(2-ethylphenyl)azanium;chloride is unique due to its specific structure, which allows for distinct interactions with DNA and other biological molecules. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
75775-80-3 |
---|---|
Molecular Formula |
C21H19ClN2 |
Molecular Weight |
334.8 g/mol |
IUPAC Name |
acridin-9-yl-(2-ethylphenyl)azanium;chloride |
InChI |
InChI=1S/C21H18N2.ClH/c1-2-15-9-3-6-12-18(15)23-21-16-10-4-7-13-19(16)22-20-14-8-5-11-17(20)21;/h3-14H,2H2,1H3,(H,22,23);1H |
InChI Key |
YLPRVHDTMUOHBB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1[NH2+]C2=C3C=CC=CC3=NC4=CC=CC=C42.[Cl-] |
Origin of Product |
United States |
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